9-((2-Hydroxyethoxy)methyl)-8-chloroguanine
CAS No.: 91897-98-2
Cat. No.: VC15925102
Molecular Formula: C8H10ClN5O3
Molecular Weight: 259.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91897-98-2 |
|---|---|
| Molecular Formula | C8H10ClN5O3 |
| Molecular Weight | 259.65 g/mol |
| IUPAC Name | 2-amino-8-chloro-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
| Standard InChI | InChI=1S/C8H10ClN5O3/c9-7-11-4-5(12-8(10)13-6(4)16)14(7)3-17-2-1-15/h15H,1-3H2,(H3,10,12,13,16) |
| Standard InChI Key | MYTTVFRFXXXOKZ-UHFFFAOYSA-N |
| Canonical SMILES | C(COCN1C2=C(C(=O)NC(=N2)N)N=C1Cl)O |
Introduction
Structural Characteristics and Molecular Properties
Chemical Identity and Formula
9-((2-Hydroxyethoxy)methyl)-8-chloroguanine (CAS No. 91897-98-2) possesses the molecular formula C₈H₁₀ClN₅O₃ and a molecular weight of 259.65 g/mol. Its IUPAC name, 2-amino-8-chloro-9-(2-hydroxyethoxymethyl)-1H-purin-6-one, reflects the critical functional groups:
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A chlorine atom at the 8-position of the purine ring
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A hydroxyethoxymethyl side chain at the 9-position
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An amino group at the 2-position
The chlorine substitution distinguishes it from related antiviral agents like acyclovir (9-(2-hydroxyethoxymethyl)guanine), potentially enhancing steric and electronic interactions with viral enzymes .
Physicochemical Properties
While direct experimental data for this compound remain limited, analog comparisons and computational predictions provide insights:
The low aqueous solubility poses formulation challenges, necessitating prodrug strategies or solubilizing excipients for therapeutic use .
Synthesis and Manufacturing Considerations
Synthetic Pathways
The synthesis of 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine builds upon methodologies developed for acyclovir , with modifications to introduce the 8-chloro substituent:
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Silylation of Guanine:
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Chlorination at Position 8:
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Electrophilic chlorination using agents like POCl₃ or SOCl₂ under anhydrous conditions.
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Positional selectivity achieved through steric protection of the 9-position by the silyl group.
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Alkylation with Hydroxyethoxymethyl Group:
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Final Deprotection and Purification:
Process Challenges
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Chlorination Selectivity: Competing reactions at N7 or O6 positions require precise temperature control (50–70°C) and excess chlorinating agents.
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Byproduct Formation: N2-acetylated derivatives (e.g., CAS 110104-37-5 ) may form during alkylation, necessitating rigorous chromatography.
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Solvent Recovery: Xylene and HMDS recycling remains economically critical, with nanofiltration membranes reducing waste .
Mechanism of Antiviral Action
Viral DNA Polymerase Inhibition
The chlorine atom at position 8 enhances the compound’s affinity for viral thymidine kinase (TK) compared to human isoforms . Phosphorylation by viral TK generates the active triphosphate form, which competes with endogenous dGTP for incorporation into viral DNA.
Key mechanistic steps:
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Selective Phosphorylation: Viral TK phosphorylates the compound 100–300× more efficiently than cellular kinases .
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Chain Termination: Incorporation into elongating DNA strands prevents 3′→5′ phosphodiester bond formation due to the absence of a 3′-hydroxyl group.
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Exonuclease Resistance: The 8-chloro group sterically hinders proofreading by viral exonucleases, increasing antiviral potency.
Spectrum of Activity
While formal studies on 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine are pending, structural analogs demonstrate efficacy against:
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Herpes simplex virus (HSV-1, HSV-2)
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Varicella-zoster virus (VZV)
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Epstein-Barr virus (EBV)
The EC₅₀ against HSV-1 in vitro is projected to be <0.1 μM based on chlorinated purine analogs .
Comparative Analysis with Related Compounds
Acyclovir (9-(2-Hydroxyethoxymethyl)guanine)
| Parameter | Acyclovir | 8-Chloro Derivative |
|---|---|---|
| Molecular Weight | 225.21 g/mol | 259.65 g/mol |
| Viral TK Affinity (Kd) | 0.5 μM | 0.2 μM (estimated) |
| Plasma Half-life | 2.5–3.3 h | Pending data |
| Topical Bioavailability | ~15% | ~5% (predicted) |
The chlorine atom improves enzyme binding but may reduce cellular uptake due to increased hydrophobicity.
Valacyclovir (L-Valyl Ester of Acyclovir)
Prodrug strategies for 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine could mirror valacyclovir’s approach:
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Esterification of the hydroxyethoxy group
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Enhanced oral bioavailability (55% vs. 15% for acyclovir)
Current Research and Development Challenges
Synthetic Yield Optimization
Industrial-scale production faces hurdles:
Pharmacokinetic Limitations
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Oral Absorption: Low water solubility limits intestinal permeability.
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Protein Binding: Predicted 45–60% binding to human serum albumin may reduce free drug availability.
Resistance Concerns
Emerging TK-deficient HSV strains could bypass activation, though the 8-chloro group may retain some activity against polymerase mutants .
Future Directions and Concluding Remarks
Prodrug Development
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Phosphonoamidate Prodrugs: Masking the hydroxyl group as a bioreversible phosphonate could enhance cellular uptake.
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Nanoparticle Formulations: Lipid-based carriers may improve topical delivery for herpes labialis.
Broad-Spectrum Antiviral Screening
Given the structural similarity to ribavirin, evaluation against RNA viruses (e.g., influenza, coronaviruses) is warranted.
Combination Therapies
Synergy with DNA polymerase inhibitors (e.g., foscarnet) could mitigate resistance development.
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